2-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine
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Overview
Description
2-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring fused with a diazepine ring, and a bromine atom at the 2-position. The presence of these rings and the bromine atom imparts specific chemical properties that make this compound valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydrazine derivative with a brominated ketone, followed by cyclization to form the triazole and diazepine rings. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo-diazepine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Uniqueness
What sets 2-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine apart from similar compounds is its unique combination of the triazole and diazepine rings, along with the bromine atom. This structure imparts specific chemical properties that make it valuable for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C6H9BrN4 |
---|---|
Molecular Weight |
217.07 g/mol |
IUPAC Name |
2-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C6H9BrN4/c7-6-9-5-4-8-2-1-3-11(5)10-6/h8H,1-4H2 |
InChI Key |
JMUFDOPMLPKCDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=NC(=NN2C1)Br |
Origin of Product |
United States |
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